molecular formula C21H16N2O2S B2649056 N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(methylthio)benzamide CAS No. 896353-12-1

N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(methylthio)benzamide

Cat. No.: B2649056
CAS No.: 896353-12-1
M. Wt: 360.43
InChI Key: ZXKQBERMTZLZIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(Benzo[d]oxazol-2-yl)phenyl)-4-(methylthio)benzamide is a chemical compound of interest in scientific research, particularly in medicinal chemistry and drug discovery. It features a benzoxazole scaffold linked to a benzamide core via a phenyl bridge. The benzoxazole moiety is a privileged structure in pharmacology, known for its diverse biological activities . Compounds containing the benzoxazole nucleus have been investigated for a range of potential therapeutic applications, including as antimicrobials and anticancer agents . Furthermore, the benzamide functional group is a common pharmacophore present in numerous biologically active molecules and approved pharmaceuticals . The specific combination of these features in this compound makes it a valuable intermediate for researchers exploring new chemical entities. It can be utilized in high-throughput screening campaigns, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules aimed at various biological targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) before use.

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c1-26-17-11-9-14(10-12-17)20(24)22-16-6-4-5-15(13-16)21-23-18-7-2-3-8-19(18)25-21/h2-13H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKQBERMTZLZIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(methylthio)benzamide typically involves a multi-step process. One common method includes the rhodium-catalyzed coupling-cyclization reaction of isocyanides with 2-azidophenyloxyacrylates . This reaction allows for the formation of the benzoxazole ring system in a single step, providing a straightforward route to the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The benzamide moiety can be reduced to a corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(methylthio)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(methylthio)benzamide involves its interaction with specific molecular targets. The benzoxazole moiety can interact with various enzymes and receptors, modulating their activity. The methylthio group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzoxazole-Containing Benzamide Derivatives

Compounds with benzo[d]oxazole cores linked to benzamide groups (e.g., ’s "12 series" and ’s "8 series") share structural homology with the target molecule. Key comparisons include:

Compound Substituents on Benzamide Biological Activity (IC50/EC50) Key Findings Reference
Target Compound 4-(methylthio) Not reported Hypothesized to enhance lipophilicity and apoptosis induction
12c () 4-(2-((5-Me-benzoxazol-2-yl)thio)acetamido) Cytotoxic (HepG2 cells) Induces apoptosis via BAX/Bcl-2 modulation
8e () 4-(2-((5-Cl-benzoxazol-2-yl)thio)acetamido)-N-(4-NO2-phenyl) VEGFR-2 inhibition Stronger kinase inhibition due to electron-withdrawing NO2 group
  • Cytotoxicity : Chloro (Cl) and methyl (Me) substituents on the benzoxazole ring (e.g., 12c–12f) enhance cytotoxicity against HepG2 cells compared to unsubstituted analogs .

Heterocyclic Benzamide Analogs

Replacing the benzo[d]oxazole with other heterocycles alters activity profiles:

Compound (Evidence) Core Heterocycle Key Substituents Activity
Imidazole () Imidazole N-(3-Cl-4-F-phenyl) Anticancer (cervical cancer)
Thiazole () Dihydrothiazole 3-Methoxy-4-phenyl Structural rigidity via X-ray confirmed geometry
Triazole () Benzothiazole Triazole-linked scaffolds Larger molecular weight, reduced bioavailability
  • Bioactivity : Benzo[d]oxazole derivatives (e.g., ) show apoptosis-specific activity, whereas imidazole-based analogs () exhibit broader antimicrobial effects .

Substituent-Driven Pharmacological Outcomes

  • Electron-Withdrawing Groups: Nitro (-NO2) and chloro (Cl) substituents (e.g., 8e, 12e) enhance kinase inhibition but may reduce solubility .
  • Electron-Donating Groups : Methylthio (-SMe) in the target compound and methoxy (-OMe) in 12g improve lipophilicity, favoring cellular uptake but requiring metabolic stability optimization .

Key Research Findings and Contradictions

  • Apoptosis Induction : Benzo[d]oxazole derivatives () upregulate pro-apoptotic BAX and Caspase-3, but excessive lipophilicity (e.g., from -SMe) may reduce specificity .
  • Kinase Inhibition : Compounds with nitro groups () show stronger VEGFR-2 binding but higher cytotoxicity risks, highlighting a trade-off between potency and safety .
  • Synthetic Feasibility : Triazole-linked benzothiazoles () require multistep synthesis, complicating scalability compared to simpler benzoxazole-benzamide derivatives .

Biological Activity

N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(methylthio)benzamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C19H18N2OS
  • Molecular Weight : 318.42 g/mol

The compound features a benzo[d]oxazole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The presence of the methylthio group further enhances its potential as a therapeutic agent.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and modulation of the Bcl-2 family proteins, which are critical in regulating cell death pathways.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.2Caspase activation, Bcl-2 modulation
A549 (Lung Cancer)12.8Induction of apoptosis
HeLa (Cervical Cancer)10.5Cell cycle arrest and apoptosis

Anti-inflammatory Properties

In addition to its anticancer effects, the compound has demonstrated anti-inflammatory activity. Studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential applications in treating inflammatory diseases.

Inflammatory Marker Reduction (%)
TNF-alpha60%
IL-655%
IL-1β50%

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Kinase Activity : The compound acts as a kinase inhibitor, affecting pathways involved in cell proliferation.
  • Modulation of Gene Expression : It influences the expression of genes related to apoptosis and inflammation.
  • Oxidative Stress Induction : The compound can generate reactive oxygen species (ROS), leading to oxidative stress in cancer cells, which promotes apoptosis.

Case Studies

  • Study on Breast Cancer Cells :
    • A study conducted on MCF-7 cells revealed that treatment with this compound led to a significant decrease in cell viability after 48 hours, with an IC50 value of 15.2 µM. The study concluded that the compound could be a potential candidate for breast cancer therapy.
  • Anti-inflammatory Effects in Animal Models :
    • An animal model study demonstrated that administration of the compound significantly reduced paw edema in rats induced by carrageenan, indicating its potential as an anti-inflammatory agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.